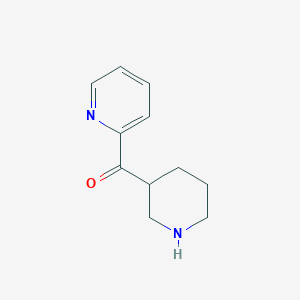
Piperidin-3-yl(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidin-3-yl(pyridin-2-yl)methanone is a compound that belongs to the class of organic compounds known as phenylpiperidines . It has an empirical formula of C11H14N2O and a molecular weight of 190.24 .
Physical And Chemical Properties Analysis
This compound is a solid compound . Its SMILES string is O=C(C1CNCCC1)C2=CC=CC=N2 .Mechanism of Action
Piperidin-3-yl(pyridin-2-yl)methanone has been found to inhibit the activity of several enzymes, including protein kinase C and phosphodiesterase. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including protein kinase C and phosphodiesterase. This compound has also been found to have anti-inflammatory properties and has been tested in animal models of inflammation. Additionally, this compound has been found to inhibit the growth of cancer cells and has been tested in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the advantages of Piperidin-3-yl(pyridin-2-yl)methanone is its potential as a lead compound for the development of new drugs. This compound has been found to have several biochemical and physiological effects, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for the research on Piperidin-3-yl(pyridin-2-yl)methanone. One of the most significant directions is the development of new drugs based on this compound. This compound has been found to have potential as a lead compound for the development of new drugs, and further research is needed to explore this potential. Additionally, further research is needed to explore the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
Piperidin-3-yl(pyridin-2-yl)methanone can be synthesized using various methods, including the reaction of 2-pyridinecarboxylic acid with 3-piperidinone in the presence of a catalyst such as triethylamine. Another method involves the reaction of 2-chloropyridine with piperidine-3-carboxaldehyde in the presence of a palladium catalyst. This compound can also be synthesized using the reaction of 2-pyridinecarboxaldehyde with piperidine-3-carboxaldehyde in the presence of a base.
Scientific Research Applications
Piperidin-3-yl(pyridin-2-yl)methanone has been found to have several scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to have potential as a lead compound for the development of new drugs due to its ability to inhibit the growth of cancer cells. This compound has also been found to have antimicrobial properties and has been tested against various bacteria and fungi.
Safety and Hazards
properties
IUPAC Name |
piperidin-3-yl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10/h1-2,5,7,9,12H,3-4,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRQPEWKLVGHFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2392113.png)
![3,4-dimethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392115.png)
![4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid](/img/structure/B2392116.png)



![2-Methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2392122.png)

![3-(4-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2392126.png)
![N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2392127.png)

